methyl[2-(morpholin-3-yl)ethyl]amine
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Overview
Description
Methyl[2-(morpholin-3-yl)ethyl]amine is an organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . The presence of the morpholine ring in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(morpholin-3-yl)ethyl]amine typically involves the use of vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as oxiranes and aziridines . A common method includes a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(morpholin-3-yl)ethyl]amine undergoes various chemical reactions typical for secondary amines. These include:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted morpholines, N-oxides, and simpler amines .
Scientific Research Applications
Methyl[2-(morpholin-3-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl[2-(morpholin-3-yl)ethyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar functional groups but lacking the additional methyl and ethyl groups.
Piperidine: Another secondary amine with a similar structure but different ring size and properties.
Tetrahydro-1,4-oxazine: A compound with a similar ring structure but different substituents.
Uniqueness
Methyl[2-(morpholin-3-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and additional functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
1511116-03-2 |
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Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-2-morpholin-3-ylethanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-3-2-7-6-10-5-4-9-7/h7-9H,2-6H2,1H3 |
InChI Key |
FPWKDIJBSGHIKE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1COCCN1 |
Purity |
95 |
Origin of Product |
United States |
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